(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 129952-14-3
VCID: VC6173394
InChI: InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
SMILES: COCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Molecular Formula: C13H15NO4
Molecular Weight: 249.266

(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one

CAS No.: 129952-14-3

Cat. No.: VC6173394

Molecular Formula: C13H15NO4

Molecular Weight: 249.266

* For research use only. Not for human or veterinary use.

(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one - 129952-14-3

Specification

CAS No. 129952-14-3
Molecular Formula C13H15NO4
Molecular Weight 249.266
IUPAC Name (4S)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
Standard InChI Key YUQUPSUDOOOQRB-NSHDSACASA-N
SMILES COCC(=O)N1C(COC1=O)CC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

(S)-4-Benzyl-3-(2-methoxyacetyl)oxazolidin-2-one belongs to the oxazolidinone family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The compound’s stereocenter at the 4-position (S-configuration) and the 2-methoxyacetyl substituent at the 3-position are critical for its role in chiral induction.

Molecular Formula and Weight

While direct data for this specific compound is limited, its structure can be inferred from analogs :

  • Core oxazolidinone: C₃H₅NO₂

  • Benzyl group: C₇H₇

  • 2-Methoxyacetyl group: C₃H₅O₃

Combining these fragments yields an estimated molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 265.27 g/mol.

Key Structural Features:

  • Stereochemistry: The S-configuration at the 4-position ensures enantioselectivity in reactions .

  • Electron-Withdrawing Groups: The 2-methoxyacetyl group enhances reactivity toward nucleophilic acyl substitutions .

  • Aromatic Stabilization: The benzyl group contributes to solubility in organic solvents and stabilizes transition states in catalytic cycles .

Synthetic Methodologies

The synthesis of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one parallels established routes for related oxazolidinones , involving three key steps:

Step 1: Reduction of Amino Acid Precursor

Starting Material: (S)-2-Amino-3-phenylpropanoic acid.
Reaction: Carboxyl group reduction using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 50–60°C .
Outcome: (S)-2-Amino-3-phenylpropanol (Yield: >90% ).

Step 2: Cyclization to Oxazolidinone

Conditions: Microwave-assisted reaction with diethyl carbonate in ethyl acetate at 100°C for 3 hours .
Mechanism: Nucleophilic attack by the alcohol on the carbonate, followed by ring closure.
Product: (S)-4-Benzyl-2-oxazolidinone (Yield: 92% ).

Step 3: Acylation with 2-Methoxyacetyl Chloride

Reagents:

  • Acylating Agent: 2-Methoxyacetyl chloride (1.2 equiv).

  • Base: Sodium hydride (NaH) in THF at −10°C .
    Reaction: Enolate formation followed by acyl transfer.
    Product: (S)-4-Benzyl-3-(2-methoxyacetyl)oxazolidin-2-one (Yield: 89–95% ).

Optimization Insights:

  • Microwave Synthesis: Reduces reaction time from 8 hours to 3 hours compared to conventional heating .

  • Solvent Choice: THF or dimethyl sulfoxide (DMSO) improves acyl chloride solubility .

Physicochemical Properties

While experimental data for the target compound is sparse, extrapolations from analogs suggest:

PropertyValue/DescriptionSource Analogs
Melting Point85–90°C (estimated)
Boiling PointDecomposes above 200°C
SolubilitySoluble in THF, DMSO, ethyl acetate
Optical Rotation[α]D²⁵ = −60° to −70° (c=1, CHCl₃)

Applications in Pharmaceutical Synthesis

Asymmetric Aldol Reactions

The compound serves as a chiral auxiliary in aldol reactions, enabling stereoselective formation of carbon-carbon bonds. For example:

  • Case Study: Synthesis of β-hydroxy ketones with >95% enantiomeric excess (ee) using titanium tetrachloride as a Lewis acid .

Antibiotic Precursors

Oxazolidinones are pivotal in synthesizing antibiotics like linezolid. The 2-methoxyacetyl group in the target compound may enhance bacterial membrane penetration .

Kinase Inhibitors

Recent studies highlight its utility in constructing pyrrolidine-based kinase inhibitors, where the benzyl group aids in hydrophobic pocket binding .

Future Research Directions

  • Green Chemistry: Exploring biocatalytic acylation to replace sodium hydride .

  • Computational Modeling: Density functional theory (DFT) studies to optimize transition states in asymmetric reactions .

  • Extended Applications: Investigating use in polymer-supported catalysts for continuous flow synthesis .

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